molecular formula C22H25NO8 B1257602 Pseurotin

Pseurotin

Cat. No. B1257602
M. Wt: 431.4 g/mol
InChI Key: SLYDIPAXCVVRNY-BBJHAQHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseurotin is a natural product found in Pseudeurotium with data available.

Scientific Research Applications

Immune System Modulation

Pseurotin D and Immune Response : Pseurotin D, a metabolite from fungi, exhibits potential as an immune modulator. It significantly inhibits the activation of human T cells (both CD4+ and CD8+), as shown by reduced TNF-α production and induced apoptosis without acute toxic effects. Although its effect on B cell activation is not pronounced, it does influence their differentiation, hinting at its potential in immune-modulatory drug research (Rubanova et al., 2021).

Pseurotin in Osteoclastogenesis : Pseurotin A has been identified as a promising therapeutic agent for osteoporosis. It suppresses osteoclastogenesis and prevents bone loss in ovariectomized mice by inhibiting the accumulation of reactive oxygen species (ROS), crucial in osteoclast formation and function. The compound modulates several signaling pathways, indicating its potential as an alternative therapy for bone diseases (Chen et al., 2019).

Cancer Research

Antiglioma Activity : Pseurotin A demonstrates anticancer potential, particularly against glioma cells. It modulates tumor metabolism by influencing the expression of key metabolic enzymes, suggesting its role as an antitumor agent through metabolic regulation (Anjum et al., 2018).

Rheumatoid Arthritis and Cartilage Protection : Pseurotin A exhibits protective effects against inflammation and cartilage destruction in a rat model of rheumatoid arthritis, suggesting its therapeutic potential in autoimmune conditions (Chen et al., 2019).

Leukemia and Apoptotic Pathways : Pseurotin D induces apoptosis in human lymphoid leukemia cells by targeting redox-sensitive pathways and mitochondrial metabolism, indicating its potential for lymphoma treatment (Mosejová et al., 2021).

Biosynthetic Pathway Exploration

Biosynthetic Insights : Research on the biosynthetic pathways of pseurotins has revealed complex chemical features and the role of specific enzymes and intermediates, providing a foundation for understanding the compound's synthesis and potential chemical diversity (Tsunematsu et al., 2014).

properties

Product Name

Pseurotin

Molecular Formula

C22H25NO8

Molecular Weight

431.4 g/mol

IUPAC Name

(5S,8S)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5-/t14-,15-,19?,21+,22+/m0/s1

InChI Key

SLYDIPAXCVVRNY-BBJHAQHQSA-N

Isomeric SMILES

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)C([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O

SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O

Canonical SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O

synonyms

pseurotin
pseurotin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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